tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H20N4O2 and a molecular weight of 252.32 g/mol . It is a derivative of piperidine and triazole, which are both significant in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, like sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods: the principles of CuAAC and the use of scalable reaction conditions suggest that it can be produced on a larger scale using similar methods as in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in click chemistry, where it serves as a building block for the construction of larger, more complex structures .
Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological properties. The triazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through the triazole ring. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
Uniqueness: tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
tert-butyl 4-(2H-triazol-4-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-9(5-7-16)10-8-13-15-14-10/h8-9H,4-7H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVKYKKEMBVWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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